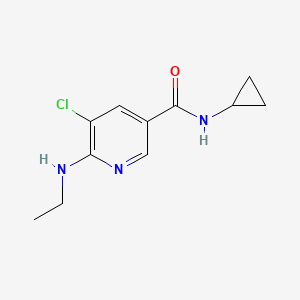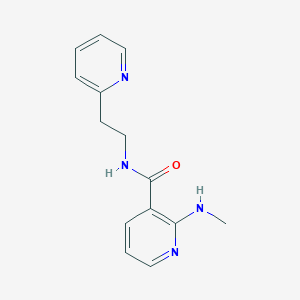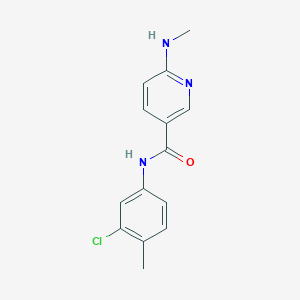
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neurotransmitter glutamate and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid acts as a competitive antagonist at the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid can enhance long-term potentiation and improve memory function. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to modulate the activity of other neurotransmitter systems, including acetylcholine and dopamine.
Biochemical and Physiological Effects
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the central nervous system, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been shown to modulate the activity of the immune system and to have anti-inflammatory effects. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has several advantages for lab experiments, including its high purity and well-characterized effects on the central nervous system. However, 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid also has some limitations, including its relatively high cost and the need for specialized equipment to study its effects on the NMDA receptor.
Direcciones Futuras
Future research on 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid could focus on its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, research could explore the potential use of 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid as a tool for studying synaptic plasticity and memory formation. Finally, research could investigate the potential applications of 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid in the treatment of cancer and other diseases.
Métodos De Síntesis
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of L-glutamic acid with 2,5-dioxopiperazine and 2-methyl-2-butene. Another method involves the reaction of L-glutamic acid with acryloyl chloride and piperidine. Both methods have been shown to yield high purity 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid.
Aplicaciones Científicas De Investigación
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including enhancing long-term potentiation, increasing the release of acetylcholine, and modulating the activity of NMDA receptors. 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(1-prop-2-enoylpiperidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-8-4-3-5-9(12)6-7-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGPJWITGDQGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)





![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)